Quinacrine

Description

An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.

Mepacrine (also known as this compound and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities.

This compound Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative this compound with potential antineoplastic and antiparasitic activities. This compound may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

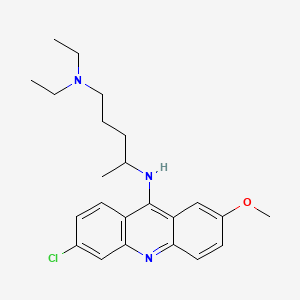

Structure

3D Structure

Properties

IUPAC Name |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKJTRJOBQGKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate) | |

| Record name | Mepacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022627 | |

| Record name | Atabrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quinacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L | |

| Record name | Quinacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINACRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Bright yellow crystals | |

CAS No. |

83-89-6 | |

| Record name | (±)-Quinacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atabrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0C805XYDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINACRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C | |

| Record name | Quinacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINACRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quinacrine as an Inhibitor of Phospholipase A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine, a compound historically utilized for its antimalarial properties, has garnered significant attention for its inhibitory effects on phospholipase A2 (PLA2) enzymes. PLA2s are a diverse family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids and lysophospholipids. These products, particularly arachidonic acid, are precursors to a wide array of inflammatory mediators, including prostaglandins and leukotrienes. Consequently, the inhibition of PLA2 presents a compelling therapeutic strategy for a variety of inflammatory diseases. This technical guide provides an in-depth overview of this compound's role as a PLA2 inhibitor, detailing its mechanism of action, effects on various PLA2 isoforms, and the experimental methodologies used to characterize its activity.

Mechanism of Action

The inhibitory action of this compound on PLA2 is multifaceted, involving both direct interaction with the enzyme and modulation of the phospholipid substrate environment.[1] It is proposed that this compound first binds to the phospholipid membrane, with a notable preference for acidic phospholipids such as phosphatidylglycerol, and subsequently intercalates into the membrane.[1][2] This interaction alters the physical properties of the membrane, which can indirectly affect PLA2 activity.

Furthermore, studies suggest a direct binding of this compound to PLA2, potentially near the active site and the Ca²⁺ binding site.[1] The interaction between this compound and PLA2 appears to be influenced by the presence of calcium ions; for instance, the addition of 4 mM CaCl₂ has been shown to almost completely reverse the binding of this compound to eosin-labeled PLA2.[1]

Quantitative Data on PLA2 Inhibition

While this compound is widely cited as a PLA2 inhibitor, specific IC50 values for its activity against different PLA2 isoforms (cytosolic PLA2 - cPLA2, secretory PLA2 - sPLA2, and calcium-independent PLA2 - iPLA2) are not consistently reported in publicly available literature. Much of the research describes the inhibitory effects at specific concentrations rather than providing a definitive IC50 value. The available quantitative data is summarized below.

| Parameter | Value | Cell/Enzyme System | Comments |

| Inhibitory Concentration | 100 µM | Ca-PLA2 | This concentration was used to demonstrate the inhibitory effect of this compound on Ca-PLA2 activity in plasmatic coagulation kinetics.[3] |

| IC50 | ~1 µM (10⁻⁶ mol/l) | Slow calcium channel current (Isi) | While not a direct measure of PLA2 inhibition, this demonstrates this compound's potent calcium antagonistic properties, which can indirectly affect Ca²⁺-dependent PLA2s.[4] |

| Inhibitory Effect | Progressive reduction | Porcine pancreatic PLA2 | The hydrolysis of phosphatidylcholine was progressively reduced with increasing this compound concentration.[1] |

| Inhibitory Effect | Complete blockage at 5 mg/kg | cPLA2 immunoreactivity | In vivo administration in rats completely blocked the increase in cPLA2 immunoreactivity following fimbria-fornix transection.[5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of TNF-α Induced NF-κB Activation via PLA2

This compound's inhibition of PLA2 has downstream effects on inflammatory signaling pathways. One of the key pathways affected is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response. Tumor Necrosis Factor-alpha (TNF-α) can induce the activation of cPLA2, which in turn contributes to the activation of NF-κB. By inhibiting PLA2, this compound can disrupt this cascade.

Experimental Workflow for Screening PLA2 Inhibitors

A typical workflow for screening potential PLA2 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency and mechanism of action.

Experimental Protocols

In Vitro PLA2 Activity Assay (Radiometric)

This protocol describes a common method for measuring PLA2 activity by quantifying the release of radiolabeled arachidonic acid from a phospholipid substrate.

Materials:

-

Enzyme: Purified PLA2 (e.g., porcine pancreatic sPLA2 or recombinant human cPLA2)

-

Substrate: [³H]-arachidonyl-labeled phosphatidylcholine (or other suitable phospholipid)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl₂ and bovine serum albumin (BSA)

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)

-

Scintillation cocktail and vials

-

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid)

Procedure:

-

Prepare substrate vesicles by drying the radiolabeled phospholipid under nitrogen and resuspending in assay buffer followed by sonication.

-

In a reaction tube, combine the assay buffer, substrate vesicles, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a specified time.

-

Initiate the reaction by adding the PLA2 enzyme.

-

Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a quench solution (e.g., a mixture of chloroform, methanol, and acetic acid).

-

Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.

-

Spot the organic phase onto a TLC plate and develop the plate to separate the free fatty acid from the unhydrolyzed phospholipid.

-

Scrape the spot corresponding to the radiolabeled arachidonic acid into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Langmuir Film Balance for this compound-Phospholipid Interaction

This technique is used to study the interaction of this compound with phospholipid monolayers at an air-water interface, providing insights into its membrane-perturbing effects.

Materials:

-

Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate)

-

Phospholipids (e.g., dipalmitoylphosphatidylcholine - DPPC, phosphatidylglycerol - PG) dissolved in a volatile organic solvent (e.g., chloroform)

-

Subphase: Ultrapure water or buffer solution

-

This compound solution

Procedure:

-

Clean the Langmuir trough meticulously to remove any surface-active contaminants.

-

Fill the trough with the subphase.

-

Carefully deposit the phospholipid solution onto the subphase surface to form a monolayer.

-

Allow the solvent to evaporate completely.

-

Compress the monolayer at a constant rate using the movable barriers of the trough while recording the surface pressure as a function of the area per molecule. This generates a surface pressure-area (π-A) isotherm for the pure phospholipid.

-

To study the interaction with this compound, either:

-

Inject the this compound solution into the subphase beneath the pre-formed phospholipid monolayer and record the change in surface pressure over time at a constant area.

-

Prepare a mixed monolayer by co-spreading the phospholipid and this compound solution on the subphase and record the π-A isotherm.

-

-

Analyze the changes in the π-A isotherms (e.g., shifts in the liftoff area, changes in compressibility) to characterize the interaction of this compound with the phospholipid monolayer.[2][6]

Fluorescence Resonance Energy Transfer (FRET) for this compound-PLA2 Binding

FRET can be employed to study the direct binding of this compound to PLA2 in solution.

Materials:

-

Fluorophore-labeled PLA2 (e.g., eosin-labeled PLA2 as the acceptor).

-

This compound (which has intrinsic fluorescence and can act as a donor).

-

Spectrofluorometer capable of measuring fluorescence emission spectra.

-

Assay buffer.

Procedure:

-

Determine the excitation and emission spectra of this compound and the labeled PLA2 separately to identify suitable wavelengths for FRET.

-

In a cuvette, prepare a solution of the labeled PLA2 in the assay buffer.

-

Measure the fluorescence emission of the labeled PLA2 upon excitation at a wavelength where this compound does not absorb significantly.

-

Titrate the labeled PLA2 solution with increasing concentrations of this compound.

-

After each addition of this compound, record the fluorescence emission spectrum of the mixture upon excitation of the donor (this compound).

-

Analyze the data for a decrease in the donor (this compound) fluorescence and a concomitant increase in the acceptor (labeled PLA2) fluorescence, which is indicative of FRET.

-

The binding affinity can be quantified by fitting the changes in fluorescence to a binding isotherm.[1]

Conclusion

This compound demonstrates clear inhibitory effects on phospholipase A2, a key enzyme in the inflammatory cascade. Its mechanism of action is complex, involving both direct enzyme interaction and modulation of the phospholipid membrane. While specific IC50 values for different PLA2 isoforms remain to be definitively established in the broader literature, the existing body of evidence strongly supports its role as a PLA2 inhibitor. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other potential PLA2 inhibitors, which is crucial for the development of novel anti-inflammatory therapeutics. The provided diagrams of the signaling pathway and experimental workflow offer a visual guide to understanding the context and practical approaches in this field of research.

References

- 1. Binding of this compound to acidic phospholipids and pancreatic phospholipase A2. Effects on the catalytic activity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multimodal Investigation into the Interaction of this compound with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ca2+-antagonistic properties of phospholipase A2 inhibitors, mepacrine and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The phospholipase A2 inhibitor this compound prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Induction of Autophagy by Quinacrine Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and key signaling pathways involved in the induction of autophagy by Quinacrine (QC). This compound, a repurposed antimalarial drug, has demonstrated potent anti-cancer activity by modulating cellular processes, including autophagy, making it a subject of significant interest in oncology and drug development.

Data Presentation: Quantitative Effects of this compound on Autophagy and Cell Viability

The following tables summarize the quantitative data from key studies investigating the effects of this compound treatment on markers of autophagy and cell viability in various cancer cell lines.

Table 1: Effect of this compound on Autophagic Markers

| Cell Line | This compound (µM) | Duration (hours) | Marker | Observation | Reference |

| OV2008, C13, HeyA8, HeyA8MDR (Ovarian Cancer) | 5.0, 10.0 | 24 | LC3B-II | Induction of the lipidated form of LC3B-II. | [1] |

| C13, HeyA8MDR (Ovarian Cancer) | Not Specified | 4 | p62/SQSTM1 | Downregulation observed as early as 4 hours. | [1] |

| C13, HeyA8MDR (Ovarian Cancer) | Not Specified | 4 | LC3B | Upregulation observed as early as 4 hours. | [1] |

| HCT-116 (Parental, p53-/-, p21-/-) (Colon Cancer) | Dose-dependent | Not Specified | LC3B-II | Decreased expression in p53-/- and p21-/- cells compared to parental cells. | [2] |

| HCT-116 (Parental) (Colon Cancer) | Dose-dependent | Not Specified | Autophagic Vacuoles (Acridine Orange) | Increased accumulation. | [2] |

| HCT-116 (p53-/-, p21-/-) (Colon Cancer) | Dose-dependent | Not Specified | Autophagic Vacuoles (Acridine Orange) | Decreased staining compared to parental cells. | [2] |

Table 2: Autophagic Flux Modulation by this compound and Inhibitors

| Cell Line | Treatment | Duration (hours) | Marker | Observation | Reference |

| C13, HeyA8MDR (Ovarian Cancer) | This compound + Bafilomycin A1 | Not Specified | p62/SQSTM1 | Bafilomycin A1 co-treatment protected against this compound-mediated p62 degradation. | [1][3] |

| OV2008, C13 (Ovarian Cancer) | This compound + Cisplatin ± Bafilomycin A1 (50 nM) | 48 (MTT Assay) | Cell Viability | Bafilomycin A1 pretreatment inhibited the combined QC plus cisplatin-induced cytotoxicity. | [1] |

| C13 (Ovarian Cancer) | This compound ± Z-VAD-FMK (Caspase Inhibitor) in ATG5 KD cells | Not Specified | Apoptosis (FACS) | ATG5 knockdown significantly attenuated this compound-induced apoptosis. | [4] |

Signaling Pathways of this compound-Induced Autophagy

This compound induces autophagy through multiple signaling pathways, which can be either dependent on or independent of the tumor suppressor protein p53.

p53-Dependent Autophagy Induction

In certain cancer cell types, such as colon cancer, this compound's induction of autophagy is mediated through a p53-dependent mechanism.[2] This pathway involves the activation of p53, which in turn transcriptionally activates downstream targets like Damage-Regulated Autophagy Modulator 1 (DRAM1).[5][6] DRAM1 is a lysosomal protein that plays a crucial role in the initiation of autophagy.[7][8] The activation of this pathway leads to the formation of autophagosomes and subsequent autophagic cell death.[2]

Caption: p53-Dependent Autophagic Pathway Induced by this compound.

p53-Independent Autophagy and Lysosomal Crosstalk

In other cancer types, such as ovarian cancer, this compound induces autophagy through a p53-independent mechanism.[1][3] This pathway involves the downregulation of p62/SQSTM1, an autophagy receptor protein.[1][9] A key event in this mechanism is the upregulation and activation of the lysosomal protease Cathepsin L (CTSL).[4][10] Activated CTSL promotes lysosomal membrane permeabilization (LMP), releasing active CTSL into the cytosol.[4][11] Cytosolic CTSL can then cleave Bid to tBid, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptotic cell death.[4] This highlights a critical crosstalk between this compound-induced autophagy and apoptosis.

Caption: p53-Independent Autophagy and Apoptosis Crosstalk.

Interaction with the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central negative regulator of autophagy.[12][13] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, thereby suppressing autophagy initiation.[14][15] While direct inhibition of mTOR by this compound is not extensively documented, this compound's ability to interfere with lysosomal function can indirectly impact mTORC1 activity.[16][17] mTORC1 requires lysosomal localization for its activation. By disrupting the lysosomal environment, this compound may impede mTORC1 signaling, leading to the de-repression of the ULK1 complex and subsequent induction of autophagy.

Caption: this compound's Potential Impact on the mTOR Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced autophagy.

Western Blotting for LC3-II and p62/SQSTM1

This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Workflow Diagram:

Caption: Western Blotting Workflow for Autophagy Markers.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[18][19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Autophagic Flux Assay with Bafilomycin A1

This assay distinguishes between an increase in autophagosome formation and a blockage in autophagosome degradation.[20][21] Bafilomycin A1 is a lysosomal inhibitor that prevents the fusion of autophagosomes with lysosomes.[22][23] An increased accumulation of LC3-II in the presence of Bafilomycin A1 indicates an enhanced autophagic flux.

Workflow Diagram:

Caption: Autophagic Flux Assay Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: Seed cells and allow them to attach.

-

Experimental Groups: Prepare four groups of cells:

-

Untreated (Control)

-

Treated with this compound alone

-

Treated with Bafilomycin A1 alone (e.g., 50-100 nM)

-

Co-treated with this compound and Bafilomycin A1

-

-

Treatment Protocol: For the co-treatment group, add Bafilomycin A1 for the final 2-4 hours of the this compound treatment period.[24]

-

Sample Collection and Analysis: Harvest the cells and perform Western blotting for LC3-II as described in section 3.1.

-

Data Interpretation:

-

An increase in LC3-II in the this compound group compared to the control indicates either autophagy induction or lysosomal blockage.

-

A further increase in LC3-II in the co-treatment group (this compound + Bafilomycin A1) compared to the this compound alone group confirms an increase in autophagic flux.

-

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM is the gold standard for the morphological identification of autophagic structures.[25] It allows for the direct visualization of double-membraned autophagosomes and single-membraned autolysosomes within the cell.

Workflow Diagram:

Caption: Workflow for TEM analysis of Autophagy.

Methodology:

-

Cell Preparation: Culture and treat cells with this compound as required.

-

Fixation: Fix the cells with a solution containing glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) to preserve cellular structures.[26]

-

Post-fixation: Post-fix the samples in buffered osmium tetroxide, which enhances the contrast of membranes.[26]

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Embedding: Infiltrate the samples with epoxy resin and polymerize it to form a solid block.[27]

-

Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) from the resin block using an ultramicrotome.

-

Staining: Mount the sections on copper grids and stain with heavy metal salts like uranyl acetate and lead citrate to further enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope. Capture images of cells at various magnifications.

-

Analysis: Identify and quantify autophagosomes, characterized by their double membrane and enclosed cytoplasmic content. Distinguish them from autolysosomes, which have a single limiting membrane and a denser, more degraded interior.

Conclusion

This compound is a potent inducer of autophagy, acting through both p53-dependent and -independent signaling pathways. Its ability to modulate autophagic flux, particularly in cancer cells, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the autophagic response to this compound treatment. A thorough understanding of the underlying molecular mechanisms and the application of rigorous experimental techniques are crucial for the continued development of this compound and other autophagy-modulating compounds in a clinical setting.

References

- 1. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagy is induced through the ROS-TP53-DRAM1 pathway in response to mitochondrial protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. DRAM-1 encodes multiple isoforms that regulate autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTOR signaling in autophagy regulation in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 16. The antimalarials this compound and chloroquine induce weak lysosomal storage of sulphated glycosaminoglycans in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 20. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 22. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 23. Lysosomal flux assay [protocols.io]

- 24. Autophagic flux analysis [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Quinacrine's Impact on Lysosomal Function and Acidification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinacrine, a compound historically used as an antimalarial agent, is a lysosomotropic agent that accumulates in lysosomes and disrupts their function. This guide provides a detailed technical overview of this compound's effects on lysosomal acidification and function. It outlines the core mechanism of action, presents quantitative data on its impact, details experimental protocols for assessing its effects, and illustrates the downstream consequences on critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug development.

Mechanism of Action: Lysosomal Trapping and De-acidification

This compound is a weak base that readily permeates cellular membranes in its neutral state. Upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), this compound becomes protonated. This protonation traps the molecule within the organelle, leading to its accumulation at high concentrations. This process, known as "lysosomal trapping," is a key feature of its mechanism.[1]

The accumulation of the protonated, positively charged this compound within the lysosome disrupts the proton gradient maintained by the vacuolar-type H+-ATPase (v-ATPase). This leads to an increase in the intralysosomal pH, a process referred to as lysosomal de-acidification or impaired acidification.[2][3] This elevation in pH is the primary trigger for the subsequent disruption of overall lysosomal function.

Figure 1: Mechanism of this compound accumulation and lysosomal de-acidification.

Quantitative Impact on Lysosomal Function

The de-acidification of lysosomes by this compound has profound, concentration-dependent effects on their function. The optimal acidic environment is crucial for the activity of resident hydrolases, such as cathepsins.

Impact on Lysosomal pH

This compound treatment leads to a measurable increase in lysosomal pH. While specific quantitative data from a single comprehensive source is sparse, the literature consistently demonstrates this effect. The degree of alkalinization is dependent on both the concentration of this compound and the cell type.

| Parameter | Condition | Observed Effect | Reference |

| Lysosomal pH | Treatment with lysosomotropic agents (e.g., this compound) | Increase in pH, disruption of the proton gradient. | [2] |

| This compound Uptake | Inhibition of v-ATPase with Bafilomycin A1 (100 nM) | Significant reduction in this compound accumulation in lysosome-enriched fractions, confirming pH-dependent trapping. | [1][4] |

Inhibition of Lysosomal Enzymes and Autophagy

The rise in lysosomal pH leads to the inactivation of acid hydrolases, which are critical for the degradation of cellular waste and macromolecules.[5] This enzymatic inhibition is a direct consequence of the non-optimal pH environment.

A major consequence of lysosomal dysfunction is the inhibition of autophagy.[5] Autophagy is a catabolic process where cellular components are delivered to lysosomes for degradation. This compound blocks the final step of this pathway: the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagic cargo. This leads to an accumulation of autophagosomes within the cell.[6][7][8]

| Parameter | Condition | Observed Effect | Reference |

| Autophagic Flux | Treatment with this compound | Inhibition of autophagosome-lysosome fusion; accumulation of autophagosomes. | [9] |

| p62/SQSTM1 Levels | Treatment with this compound | In some contexts, autophagic clearance of p62 is promoted, suggesting a complex, context-dependent role. | [10] |

| Cathepsin L (CTSL) | Treatment with this compound in ovarian cancer cells | Upregulation of CTSL, which is implicated in promoting autophagic flux in this specific context. | [2][11] |

Experimental Protocols

Assessing the impact of this compound on lysosomal function requires specific and validated experimental protocols. Below are detailed methodologies for key assays.

Protocol: Measurement of Lysosomal pH using a Ratiometric Fluorescent Probe

This protocol utilizes a pH-sensitive fluorescent dye, such as LysoSensor™ Yellow/Blue or FITC-Dextran, to quantitatively measure changes in lysosomal pH.[12][13][14]

Materials:

-

Cell culture medium

-

Cells of interest

-

This compound (stock solution in DMSO or water)

-

LysoSensor™ Yellow/Blue DND-160 or FITC-Dextran

-

Live-cell imaging buffer (e.g., HBSS)

-

Nigericin and Monensin (for calibration)

-

Calibration buffers of known pH (ranging from 4.0 to 6.5)

-

Fluorescence microscope with appropriate filter sets and a temperature-controlled stage.

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

-

Dye Loading: Incubate cells with 1 µM LysoSensor™ Yellow/Blue or FITC-Dextran in pre-warmed culture medium for 30-60 minutes at 37°C.

-

Wash: Wash the cells twice with pre-warmed live-cell imaging buffer.

-

This compound Treatment: Add this compound at the desired concentrations to the cells in the imaging buffer. Include a vehicle control (e.g., DMSO).

-

Image Acquisition: Immediately begin acquiring images using a fluorescence microscope.

-

For LysoSensor™ Yellow/Blue, acquire images using two different excitation wavelengths (e.g., 340 nm and 380 nm) with an emission at ~540 nm.

-

For FITC-Dextran, acquire images at two emission wavelengths or use a pH-sensitive excitation ratio.[12]

-

-

Calibration Curve Generation:

-

At the end of the experiment, treat a separate set of dye-loaded cells with a high concentration of ionophores (e.g., 10 µM nigericin and 10 µM monensin) in calibration buffers of known pH.

-

This will equilibrate the intralysosomal pH with the external buffer pH.

-

Acquire images at each pH point and calculate the ratio of fluorescence intensities.

-

Plot the fluorescence ratio against the known pH values to generate a standard curve.

-

-

Data Analysis:

-

For each lysosome (punctum) in the experimental images, calculate the ratio of fluorescence intensities.

-

Convert these ratios to pH values using the standard curve.

-

Compare the lysosomal pH in this compound-treated cells to the vehicle control.

-

Figure 2: Experimental workflow for measuring lysosomal pH.

Protocol: Assessment of Lysosomal Membrane Permeabilization (LMP)

This compound can induce lysosomal membrane permeabilization (LMP), leading to the release of lysosomal contents into the cytosol.[2] This can be assessed using several methods, including the galectin puncta assay.[15]

Materials:

-

Cells cultured on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Galectin-3 (LGALS3)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound at desired concentrations and time points.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour.

-

Antibody Incubation: Incubate with primary anti-Galectin-3 antibody overnight at 4°C.

-

Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS, stain nuclei with DAPI, and mount the coverslips on microscope slides.

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

In healthy cells, Galectin-3 shows a diffuse cytosolic staining.

-

Upon LMP, Galectin-3 is recruited to the damaged lysosomes, appearing as distinct intracellular puncta.

-

Quantify the number of cells with galectin puncta in treated versus control samples.

-

Impact on Cellular Signaling Pathways

The disruption of lysosomal function by this compound has significant downstream effects on cellular signaling, most notably on the autophagy and mTORC1 pathways.

Autophagy Pathway

As mentioned, this compound inhibits the final degradative step of autophagy. This blockage prevents the recycling of cellular components, which can lead to cellular stress and, in some cancer cells, autophagic cell death.[6][7][10] The accumulation of autophagosomes, marked by the protein LC3-II, is a hallmark of this inhibition.

mTORC1 Signaling

The mTORC1 (mechanistic target of rapamycin complex 1) signaling hub is a critical regulator of cell growth and metabolism. Its activity is tightly linked to the lysosome. For full activation, mTORC1 must be recruited to the lysosomal surface. Dimeric this compound derivatives have been shown to cause the mislocalization of v-ATPase, which disrupts the interaction between v-ATPase and the Ragulator complex, a key step for mTORC1 recruitment and activation.[3] This leads to the inhibition of mTORC1 signaling, which can suppress cell proliferation.

References

- 1. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in this compound Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leaving the lysosome behind: novel developments in autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. oncotarget.com [oncotarget.com]

- 8. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Molecular Targets of Quinacrine in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine, a derivative of 9-aminoacridine, is a historically significant antimalarial drug that has garnered renewed interest within the neuroscience community for its diverse range of biological activities.[1][2] Its ability to cross the blood-brain barrier has made it a candidate for treating various neurological disorders, most notably prion diseases.[3][4][5] This technical guide provides a comprehensive overview of the known molecular targets of this compound in neurons, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Molecular Targets of this compound in Neurons

This compound's effects on neurons are pleiotropic, stemming from its interaction with a variety of molecular targets. The primary and most extensively studied targets include prion proteins and phospholipase A2. Other notable targets that contribute to its pharmacological profile include ion channels, enzymes involved in DNA topology, and chaperone proteins.

Prion Proteins (PrP)

A significant body of research has focused on this compound's potential as a therapeutic agent for prion diseases, such as Creutzfeldt-Jakob disease (CJD).[3][4][5] this compound has been shown to inhibit the formation and accumulation of the disease-associated scrapie isoform of the prion protein (PrPSc) in neuronal cell cultures.[3][5][6]

Mechanism of Action:

-

Inhibition of PrPSc Conversion: this compound is effective at inhibiting the de novo formation of fibrillogenic prion protein and the accumulation of PrPSc in infected neuroblastoma cells.[3][5]

-

Binding to PrP: Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that this compound directly binds to the cellular prion protein (PrPC). The binding site has been mapped to residues Tyr225, Tyr226, and Gln227 of the α3-helix.[7]

-

Reaction with Thiol Groups: Studies suggest that this compound can covalently modify the prion protein by reacting with thiol groups of cysteine residues.[6][8]

While promising in vitro, the clinical efficacy of this compound for prion diseases in vivo has been limited.[3][5][6] Continuous treatment in animal models has been shown to lead to the formation of drug-resistant prion strains.[9][10]

Quantitative Data on this compound's Anti-Prion Activity:

| Cell Line | Assay | Parameter | Value | Reference |

| Scrapie-infected Neuroblastoma (ScN2a) | PrPSc Conversion Inhibition | IC50 | ~300 nM | [6] |

| PrP(106-126)-formed cation channels | Channel Kinetics | IC50 (for Po(QC)/Po) | 51 µM | [11] |

Phospholipase A2 (PLA2)

This compound is a well-established inhibitor of phospholipase A2 (PLA2), an enzyme crucial for membrane phospholipid metabolism and the generation of inflammatory mediators.[12][13][14][15][16] This inhibitory action is relevant to its neuroprotective effects.

Mechanism of Action:

-

Inhibition of PLA2 Activity: this compound directly inhibits the catalytic activity of PLA2, thereby reducing the release of arachidonic acid and subsequent production of eicosanoids.[17]

-

Downregulation of cPLA2 Expression: In addition to inhibiting its activity, this compound can also suppress the expression of cytoplasmic PLA2 (cPLA2) at the mRNA level in response to neuronal injury.[13] This dual action provides a potent mechanism for modulating neuroinflammatory processes.

-

Membrane Stabilization: By inhibiting PLA2, this compound helps to stabilize neuronal membranes, protecting them from damage induced by stressors like heat or microwave radiation.[17][18][19]

Experimental Evidence:

-

In a rat model of fimbria-fornix transection, this compound treatment prevented the increase in immunoreactivity of both cPLA2 and 4-hydroxynonenal (HNE), a marker of lipid peroxidation, in neurons of the lateral septum.[12]

-

Following kainate-induced neuronal injury in the rat hippocampus, this compound administration abolished the increase in cPLA2 mRNA levels.[13]

Ion Channels

This compound has been shown to modulate the activity of specific ion channels in neurons, which can significantly impact neuronal excitability.

-

High-Threshold Calcium Channels: In rat hippocampal neurons, this compound selectively blocks high-threshold calcium channels in a dose-dependent, reversible, and voltage-independent manner.[20][21] It does not affect low-threshold calcium channels or fast tetrodotoxin-sensitive sodium channels.[20] The dissociation constant (Kd) for this interaction is approximately 30 µM.[20]

-

PrP(106-126)-formed Channels: this compound acts as a noncompetitive, open-channel blocker of cation channels formed by the prion protein fragment PrP(106-126).[11] This action is voltage- and concentration-dependent and alters the channel kinetics.[11]

-

Acetylcholine Receptor Ionic Channel Complex: Early studies indicated that this compound interacts with the acetylcholine receptor ionic channel complex, suggesting a potential role in modulating cholinergic neurotransmission.[22]

Quantitative Data on this compound's Ion Channel Activity:

| Target Channel | Neuronal System | Parameter | Value | Reference |

| High-Threshold Calcium Channels | Rat Hippocampal Neurons | Kd | 30 ± 5 µM | [20] |

| PrP(106-126)-formed Channels | N/A | IC50 (Po) | 51-95 µM (voltage-dependent) | [11] |

Other Neuronal Targets

-

Topoisomerase: In the context of cancer cells, which shares some molecular pathways with neuronal survival and death, this compound has been identified as an inhibitor of topoisomerase activity.[1] This enzyme is crucial for managing DNA topology during replication and transcription.

-

Heat Shock Protein 90 (Hsp90): this compound has been identified as a dual inhibitor of Topoisomerase II and Hsp90.[23] Hsp90 is a molecular chaperone involved in the folding and stability of numerous client proteins, including many that are critical for neuronal function and survival. This compound binds to the N-terminal ATP-binding site of Hsp90.[23]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Molecular docking and in vitro kinase assays have shown that this compound can bind to the kinase domain of FGFR1 and inhibit its activity, which could impact downstream signaling pathways involved in cell proliferation and migration.[24][25]

-

BMP-Smad Pathway: In midbrain dopaminergic neurons, this compound has been shown to promote neurite growth and protect against neurotoxin-induced degeneration through the activation of the canonical BMP-Smad signaling pathway.[26]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of this compound in neurons.

Cell Culture and Treatment

-

Cell Lines: Commonly used neuronal cell lines for studying this compound's effects include mouse neuroblastoma cells (N2a), scrapie-infected neuroblastoma cells (ScN2a), and PC12 cells differentiated into neuron-like cells.[3][5][18][27] Primary neuronal cultures, such as those from the rat ventral mesencephalon or striatum, are also utilized for more physiologically relevant studies.[17][26]

-

This compound Preparation and Application: this compound hydrochloride is typically dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution. This stock is then diluted in the cell culture medium to the desired final concentrations for treating the cells.[18][28]

Protein Analysis

-

Western Blotting: This technique is used to detect and quantify the levels of specific proteins. For instance, it has been employed to measure the levels of PrPSc, cPLA2, heat shock protein 70 (HSP70), and various signaling proteins in response to this compound treatment.[18][27][29]

-

Immunohistochemistry and Immunofluorescence: These methods are used to visualize the localization of proteins within cells and tissues. For example, they have been used to detect cPLA2 and HNE immunoreactivity in brain sections and to visualize neuronal markers in cultured cells.[12][27]

Enzyme Activity Assays

-

Phospholipase A2 (PLA2) Activity Assay: The activity of cPLA2 can be measured by quantifying the release of arachidonic acid from radiolabeled membrane phospholipids.[17]

-

Topoisomerase Activity Assay: The inhibitory effect of this compound on topoisomerase can be assessed by measuring the relaxation of supercoiled DNA.[1]

-

Hsp90 ATPase Activity Assay: The inhibition of Hsp90's ATPase activity by this compound can be determined using a malachite green phosphate assay.[23]

Electrophysiology

-

Whole-Cell Patch-Clamp: This technique is used to record ion channel currents from individual neurons. It has been instrumental in characterizing the effects of this compound on high-threshold calcium channels in hippocampal neurons.[20][21]

Fluorescence Microscopy

-

This compound Staining: Due to its fluorescent nature, this compound can be used as a stain to visualize certain neuronal populations, particularly in the gastrointestinal tract.[30][31][32] It also has a selective affinity for amyloid structures.[33]

-

Live/Dead Assays: Annexin-V and propidium iodide (PI) double staining followed by flow cytometry is used to distinguish between live, apoptotic, and necrotic cells after this compound and/or stressor treatment.[17]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound inhibits Phospholipase A2 (PLA2), reducing neuroinflammation.

Caption: this compound inhibits the conversion of PrPC to the pathogenic PrPSc form.

Experimental Workflows

Caption: Workflow for assessing this compound's effect on cultured neuronal cells.

Conclusion

This compound presents a complex pharmacological profile with multiple molecular targets within the central nervous system. Its well-documented inhibition of prion protein propagation and phospholipase A2 activity underscores its potential for treating neurodegenerative and neuroinflammatory conditions. However, the translation of its in vitro efficacy to clinical success has been challenging, highlighting the need for a deeper understanding of its mechanisms of action, pharmacokinetics, and the potential for drug resistance. The information compiled in this guide serves as a foundational resource for researchers and drug development professionals to design further studies aimed at harnessing the therapeutic potential of this compound and its derivatives for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Evaluation of this compound treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Evaluation of this compound Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimalarial drug this compound binds ... | Article | H1 Connect [archive.connect.h1.co]

- 8. This compound reactivity with prion proteins and prion-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Continuous this compound Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]

- 10. Continuous this compound Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound blocks PrP (106-126)-formed channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The phospholipase A2 inhibitor this compound prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound abolishes increases in cytoplasmic phospholipase A2 mRNA levels in the rat hippocampus after kainate-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitors of brain phospholipase A2 activity: their neuropharmacological effects and therapeutic importance for the treatment of neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. This compound protects neuronal cells against heat-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound pretreatment reduces microwave-induced neuronal damage by stabilizing the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The selective action of this compound on high-threshold calcium channels in rat hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The selective action of this compound on high-threshold calcium channels in rat hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mode of action of this compound on the acetylcholine receptor ionic channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of this compound as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. This compound and Niclosamide Promote Neurite Growth in Midbrain Dopaminergic Neurons Through the Canonical BMP-Smad Pathway and Protect Against Neurotoxin and α-Synuclein-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. This compound inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound directly dissociates amyloid plaques in the brain of 5XFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Fluorescence-microscopical demonstration of a population of gastro-intestinal nerve fibres with a selective affinity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. [Colonic nerve network demonstrated by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. This compound-staining of neurones, and activity of purine nucleosides and nucleotides in marine and terrestrial invertebrates from several phyla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Quinacrine: A Fluorescent Probe for Nucleic Acid Interaction - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinacrine's application as a fluorescent probe for studying nucleic acid interactions. It delves into the core mechanisms of its fluorescence, its binding characteristics with DNA and RNA, and the downstream cellular consequences of these interactions. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex molecular pathways and workflows to facilitate a deeper understanding and practical application of this compound in research and drug development.

Core Principles of this compound-Nucleic Acid Interaction

This compound, a heterocyclic aromatic molecule, exhibits significant fluorescence enhancement upon binding to nucleic acids, a property that has been harnessed for various biological investigations. Its primary mode of interaction with double-stranded DNA is through intercalation , where the planar acridine ring structure inserts itself between adjacent base pairs.[1][2] This intercalation is the principal mechanism behind its use as a fluorescent probe.

In addition to intercalation, this compound can also engage in outside electrostatic binding , particularly at low phosphate-to-dye ratios.[3] This mode of interaction involves the positively charged side chain of this compound interacting with the negatively charged phosphate backbone of the nucleic acid.

The fluorescence of this compound is highly sensitive to the local environment and is notably influenced by the base composition of the nucleic acid it binds to. Its fluorescence is significantly enhanced in AT-rich regions of DNA, while it is quenched in GC-rich regions .[4][5][6][7] This property is the basis for its use in chromosome banding techniques, specifically Q-banding, where it selectively stains AT-rich heterochromatin regions.[1]

Quantitative Data on this compound-Nucleic Acid Binding

The interaction of this compound with nucleic acids can be quantified through various biophysical parameters. The following tables summarize key data on binding affinity, fluorescence quantum yield, and fluorescence enhancement.

| Nucleic Acid Target | Binding Mode | Binding Constant (K) | Dissociation Constant (Kd) | Reference |

| B-form poly(dG-me5dC) | Intercalation | 1.2 x 10^6 M^-1 | - | [8] |

| Z-form poly(dG-me5dC) | - | 0.8 x 10^5 M^-1 | - | [8] |

| HL-form poly(dG-me5dC) | - | 1.1 x 10^5 M^-1 | - | [8] |

| poly(dG-dC).poly(dG-dC) | Intercalation | - | This compound(-): ~3x higher affinity than this compound(+) | [9] |

Table 1: Binding Affinity of this compound to Different Nucleic Acid Structures.

| Nucleic Acid Environment | Quantum Yield (Φ) | Reference |

| Free in solution | ~0.01 | [10] |

| Bound to poly(dA-dT) | Enhanced | [10] |

| Bound to poly(dG-dC) | Quenched | [10] |

Table 2: Fluorescence Quantum Yield of this compound.

| Nucleic Acid | Fluorescence Enhancement Factor | Reference |

| poly(dA-dT) | Marked enhancement | [4][5][6][7] |

| poly(dA)·poly(dT) | Marked enhancement | [4][5][6][7] |

| poly(rA)·poly(rU) | Marked enhancement | [4][5][6][7] |

| GC-rich DNA | Quenching | [4][5][6][7] |

Table 3: Fluorescence Enhancement of this compound with Various Nucleic Acids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nucleic acids.

Fluorescence Titration

Objective: To determine the binding affinity of this compound to a specific nucleic acid sequence by measuring the change in fluorescence intensity upon titration.

Materials:

-

This compound dihydrochloride stock solution (e.g., 1 mM in sterile, nuclease-free water)

-

Nucleic acid (e.g., purified plasmid DNA, synthetic oligonucleotide) of known concentration

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

Protocol:

-

Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).

-

Calibrate the fluorometer using the binding buffer as a blank.

-

Set the excitation wavelength to ~420 nm and the emission wavelength to ~500 nm.[11]

-

Place the this compound solution in the cuvette and record the initial fluorescence intensity (F₀).

-

Add small aliquots of the nucleic acid solution to the cuvette, ensuring thorough mixing after each addition.

-

Record the fluorescence intensity (F) after each addition, allowing the system to equilibrate.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding sites.

-

Correct the fluorescence data for dilution by multiplying each reading by a dilution factor ((V₀ + Vᵢ) / V₀), where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

-

Plot the change in fluorescence (F - F₀) against the nucleic acid concentration.

-

Analyze the binding isotherm using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K) or dissociation constant (Kd).

Equilibrium Dialysis

Objective: To determine the concentration of free and bound this compound at equilibrium to calculate the binding affinity.

Materials:

-

Equilibrium dialysis cells (e.g., with a molecular weight cutoff of 12-14 kDa)

-

Dialysis membrane

-

This compound dihydrochloride solution

-

Nucleic acid solution

-

Dialysis buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Method for quantifying this compound concentration (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy)

Protocol:

-

Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the dialysis membrane is properly installed.

-

In one chamber, place a known concentration of the nucleic acid solution in the dialysis buffer.

-

In the other chamber, place a known concentration of the this compound solution in the same dialysis buffer.

-

Seal the dialysis cells and incubate with gentle agitation at a constant temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

-

After incubation, carefully collect samples from both chambers.

-

Determine the concentration of this compound in the nucleic acid-containing chamber ([Q]total) and the nucleic acid-free chamber ([Q]free).

-

The concentration of bound this compound is calculated as: [Q]bound = [Q]total - [Q]free.

-

The binding affinity (Kd) can then be determined using Scatchard analysis or other binding models.[12]

Signaling Pathways and Experimental Workflows

The interaction of this compound with nucleic acids can trigger downstream cellular signaling cascades, impacting various cellular processes.

This compound-Induced Signaling Pathway

This compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which in turn affects the activity of the tumor suppressor p53 and the transcription factor NF-κB.[13] This pathway is crucial in regulating cell growth, proliferation, and survival.

Caption: this compound-induced signaling cascade.

Experimental Workflow for Characterizing this compound-Nucleic Acid Interaction

The following workflow outlines a typical experimental approach to characterize the interaction of this compound with a nucleic acid of interest.

Caption: Experimental workflow for this compound-nucleic acid studies.

Conclusion

This compound remains a valuable and versatile fluorescent probe for the study of nucleic acid interactions. Its sensitivity to base composition, coupled with its readily measurable fluorescence changes upon binding, provides a powerful tool for researchers in molecular biology, cell biology, and drug development. The methodologies and data presented in this guide offer a solid foundation for the design and execution of experiments aimed at elucidating the intricate interactions between small molecules and nucleic acids, and their subsequent impact on cellular function.

References

- 1. Mechanisms of chromosome banding. V. This compound banding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of quinine, chloroquine, and this compound with DNA and their effects on the DNA and RNA polymerase reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. This compound, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential binding of the enantiomers of chloroquine and this compound to polynucleotides: implications for stereoselective metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence-determined preferential binding of this compound to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Fluorescence-determined preferential binding of this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Wartime Wonder Drug: A Technical History of Quinacrine as an Antimalarial

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine, also known as mepacrine or Atabrine, holds a significant place in the history of medicinal chemistry and the global fight against malaria. As the first successful synthetic antimalarial, it played a pivotal role during World War II, protecting millions from the devastating effects of the disease. This technical guide provides an in-depth exploration of the historical development of this compound, from its chemical origins to its widespread clinical application and eventual succession by newer agents. We will delve into the key experiments that established its efficacy, its mechanism of action at the molecular level, and the quantitative data that underpinned its use.

Discovery and Chemical Synthesis: A Pre-War Breakthrough

The story of this compound begins in the 1920s and 1930s in Germany, a period of intense research into synthetic drugs.[1][2] Building on the chemical scaffold of the yellow dye acridine, scientists at Bayer synthesized this compound in 1930.[3] Its development was a direct response to the reliance on quinine, a natural product extracted from the bark of the cinchona tree, the supply of which was vulnerable to geopolitical instability.[2]

The chemical structure of this compound, an acridine derivative, was a departure from the quinoline structure of quinine.[3] This innovation marked a significant step forward in the rational design of synthetic drugs.

Pre-Clinical and Early Clinical Evaluation

Initial studies in the 1930s demonstrated this compound's potent activity against the Plasmodium parasite. The outbreak of World War II and the Japanese capture of the primary quinine-producing regions in Southeast Asia created an urgent need for a readily available and effective antimalarial.[4] This geopolitical crisis propelled this compound from a promising compound to a critical component of the Allied war effort.

Large-Scale Clinical Trials and Use During WWII

The most extensive clinical evaluation of this compound occurred during World War II, where it was administered to millions of Allied soldiers.[3] This large-scale, albeit non-randomized, "clinical trial" provided a wealth of data on its efficacy, dosage, and safety profile.

Experimental Protocols for Clinical Efficacy Trials (WWII Era)

While detailed protocols from the 1940s are not always preserved with the rigor of modern clinical trials, the general methodology can be reconstructed from historical accounts.

Objective: To determine the efficacy of this compound in suppressing and treating clinical malaria in soldiers operating in highly endemic areas.

Methodology:

-

Subject Population: Allied soldiers deployed to malarious regions such as the South Pacific and North Africa.

-

Dosage Regimens:

-

Data Collection:

-

Clinical Outcomes: Monitoring for the presence of fever and other malaria symptoms.

-